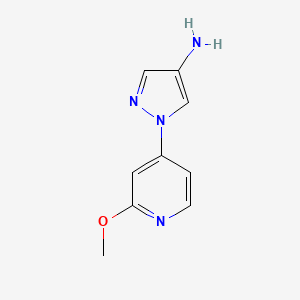
1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrazole rings in its structure imparts unique chemical and biological properties.
准备方法
The synthesis of 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling of Pyridine and Pyrazole Rings: The final step involves coupling the pyridine and pyrazole rings through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
化学反应分析
1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides to introduce various functional groups.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form fused ring systems, which may have unique biological activities.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems, which are valuable in the development of new materials and catalysts.
Biology: It has shown promise as a ligand in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of biological processes.
Medicine: The compound exhibits potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. It is being investigated as a lead compound for the development of new drugs.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials, including polymers and nanomaterials, due to its unique structural features.
作用机制
The mechanism of action of 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, docking studies have suggested that the compound may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity .
相似化合物的比较
1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
Pyridine Derivatives: Compounds like 2-methoxypyridine and 4-aminopyridine share the pyridine ring but differ in their functional groups and biological activities.
Pyrazole Derivatives: Compounds like 1H-pyrazol-4-amine and 3,5-dimethylpyrazole share the pyrazole ring but have different substituents that influence their chemical reactivity and biological properties.
Pyrrolopyrazine Derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combined pyridine and pyrazole rings, which confer distinct chemical and biological properties that are not observed in compounds with only one of these rings.
属性
IUPAC Name |
1-(2-methoxypyridin-4-yl)pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-9-4-8(2-3-11-9)13-6-7(10)5-12-13/h2-6H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJPZBKHKUCJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2C=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
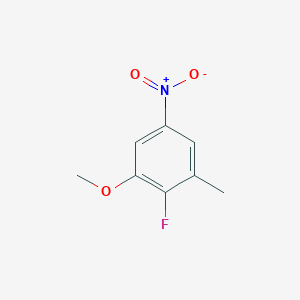

![5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2909989.png)
![1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2909990.png)
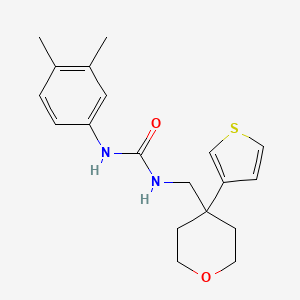
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2909992.png)
![7-Chloro-N-[(4-methylphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2909993.png)
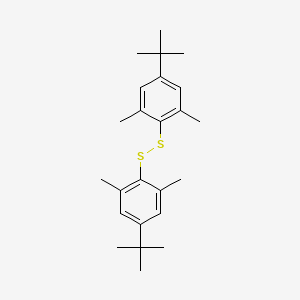
![2-{(E)-[(1,3-benzodioxol-5-ylmethyl)imino]methyl}-4-chlorophenol](/img/structure/B2909995.png)
![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909996.png)
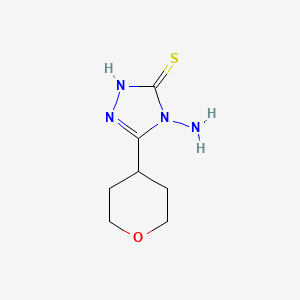
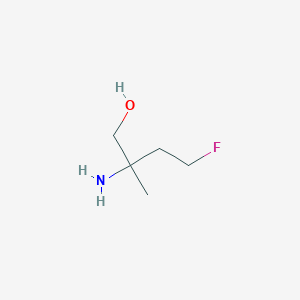
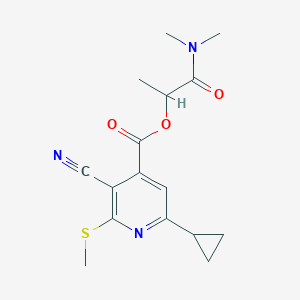
![5-bromo-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2910005.png)
